molecular formula C25H23P B2620671 (R)-Sitcp CAS No. 856407-37-9

(R)-Sitcp

Cat. No.: B2620671
CAS No.: 856407-37-9
M. Wt: 354.433
InChI Key: VAPJMVSYFGSRTG-RUZDIDTESA-N
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Description

®-Sitcp is a chiral compound with significant applications in various fields of science and industry It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Sitcp typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce asymmetry in the molecule during its formation. The reaction conditions often include specific temperatures, solvents, and catalysts that favor the formation of the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-Sitcp may involve large-scale chiral resolution processes or the use of biocatalysts. These methods are optimized for high yield and purity, ensuring that the ®-enantiomer is produced efficiently.

Chemical Reactions Analysis

Types of Reactions: ®-Sitcp undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where ®-Sitcp reacts with nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

®-Sitcp has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with enzymes and other biological macromolecules.

    Medicine: ®-Sitcp is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Sitcp involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • (S)-Sitcp
  • ®-Sitagliptin
  • ®-Sitagliptin phosphate

Comparison: ®-Sitcp is unique due to its specific stereochemistry, which distinguishes it from its enantiomer (S)-Sitcp. This stereochemistry affects its reactivity and interaction with biological systems. Compared to ®-Sitagliptin and ®-Sitagliptin phosphate, ®-Sitcp may have different pharmacokinetic properties and therapeutic applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

10-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPJMVSYFGSRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: (R)-SITCP functions as a nucleophilic organocatalyst. It achieves this by employing its phosphorus atom to initially attack the electron-deficient site of allenoates, generating a zwitterionic intermediate. This reactive species then interacts with various electrophiles, facilitating a range of cycloaddition reactions. This interaction induces chirality in the product due to the inherent chirality of the this compound catalyst. [, , , , , , ]

A: this compound has demonstrated remarkable efficacy in catalyzing various enantioselective cycloaddition reactions, including [3+2] and [4+2] cycloadditions. [, , , , , , ] Specifically, it has proven successful in:

  • [4+2] Cycloaddition of Ketimines with Allenoates: This reaction provides access to tetrahydropyridines possessing a chiral tetrasubstituted carbon stereogenic center. []
  • [3+2] Annulation of δ-Acetoxy Allenoates with 2-Naphthols: This reaction enables the synthesis of enantioenriched atropoisomeric furans. []
  • [3+2] Cycloaddition of Benzofuranone-derived Olefins with Allenoates: This reaction allows for the highly regio-, diastereo-, and enantioselective synthesis of spiro-benzofuranones. []
  • [4+3] Annulation of β'-Acetoxy Allenoates with 1C,3N-Dinucleophiles: This reaction offers a route to functionalized azepine derivatives. []
  • [3+2] Annulations of δ-Acetoxy Allenoates with β-Carbonyl Amides: This reaction enables the synthesis of spirocyclic β-keto γ-lactams with excellent stereoselectivity. []
  • [4+1] Spiro-annulation Reaction Using Allenyl Imide and Methylene Cyclocompounds: This reaction enables the construction of various spiro-2-cyclopenten-1-ones. []
  • Dienylation of p-Quinone Methides with Allenoates: This reaction allows access to various chiral dienylated bisarylmethides with excellent enantioselectivities. []

A: A significant advantage of employing this compound is its ability to induce high enantioselectivity in the products. For instance, in the synthesis of tetrahydropyridines, enantiomeric excesses (ee) of up to 93% have been achieved. [] This characteristic makes it a powerful tool for constructing chiral molecules, which are highly sought after in fields like medicinal chemistry.

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